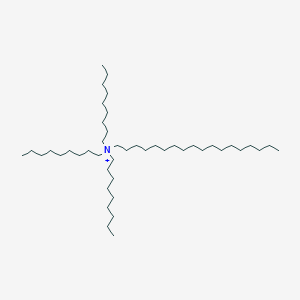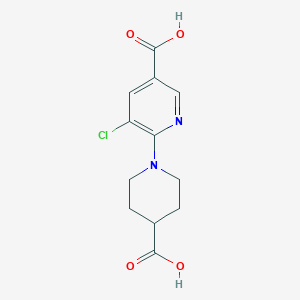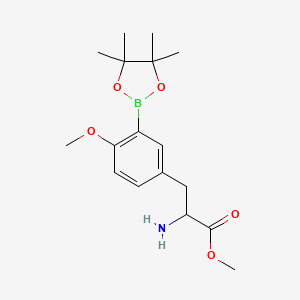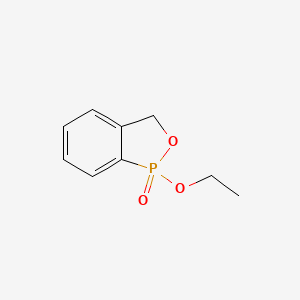
Bbq-650-DT cep
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bbq-650-DT cep is synthesized through a series of chemical reactions involving the incorporation of the BlackBerry Quencher 650 moiety into oligonucleotides. The compound is chemically resistant to oligonucleotide synthesis reagents such as iodine and trichloroacetic acid, as well as deblocking solutions like ammonia and ammonium hydroxide .
Industrial Production Methods: The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) for purification. The compound is typically delivered in a lyophilized format and stored at temperatures ranging from -20°C to -70°C .
Chemical Reactions Analysis
Types of Reactions: Bbq-650-DT cep undergoes various chemical reactions, including:
Oxidation: The compound is resistant to oxidation, making it stable under various synthesis conditions.
Substitution: It can be incorporated into oligonucleotides at the 3’, 5’, or internal positions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions are oligonucleotides labeled with the this compound moiety, which are used in various nucleic acid assays .
Scientific Research Applications
Bbq-650-DT cep has a wide range of scientific research applications, including:
Mechanism of Action
Bbq-650-DT cep functions as a dark quencher by absorbing energy from fluorescent dyes without emitting fluorescence. This quenching mechanism is highly efficient due to the compound’s broad absorption profile, which overlaps with the emission spectra of various long-wavelength fluorophores . The molecular targets and pathways involved include the specific binding of the quencher to the fluorophore-labeled oligonucleotides, resulting in the suppression of fluorescence .
Comparison with Similar Compounds
- Black Hole Quencher 1 (BHQ-1)
- Black Hole Quencher 2 (BHQ-2)
- Black Hole Quencher 3 (BHQ-3)
Comparison: Bbq-650-DT cep is unique due to its higher chemical stability and resistance to degradation during oligonucleotide synthesis and deprotection conditions compared to BHQ-2 and BHQ-3 . Additionally, this compound has a broader absorption range (550-750 nm) and a higher dynamic range, making it more suitable for multiplex assays .
Properties
Molecular Formula |
C76H89N12O15P |
|---|---|
Molecular Weight |
1441.6 g/mol |
IUPAC Name |
N-[2-[[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoyl]amino]ethyl]-6-[[7-[[2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-trien-6-yl]oxy]hexanamide |
InChI |
InChI=1S/C76H89N12O15P/c1-50(2)87(51(3)4)104(101-43-17-37-77)103-67-47-71(102-68(67)49-100-76(54-19-11-9-12-20-54,55-24-32-59(95-5)33-25-55)56-26-34-60(96-6)35-27-56)86-48-53(74(91)80-75(86)92)23-36-70(90)79-39-38-78-69(89)22-13-10-14-42-99-73-61-21-16-41-85-40-15-18-52(72(61)85)44-64(73)84-83-63-46-65(97-7)62(45-66(63)98-8)82-81-57-28-30-58(31-29-57)88(93)94/h9,11-12,19-20,23-36,44-46,48,50-51,67-68,71H,10,13-18,21-22,38-43,47,49H2,1-8H3,(H,78,89)(H,79,90)(H,80,91,92)/b36-23+,82-81?,84-83?/t67-,68+,71+,104?/m0/s1 |
InChI Key |
LMIMPSQRASVNNR-WOEVDFLNSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)C=CC(=O)NCCNC(=O)CCCCCOC6=C(C=C7CCCN8C7=C6CCC8)N=NC9=C(C=C(C(=C9)OC)N=NC1=CC=C(C=C1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4,4,5,5-Tetramethyl-2-(7-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13407194.png)

![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)

![1-(2-Hydroxyethyl)-4-[3-(3-methyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]quinolinium Tetrafluoroborate](/img/structure/B13407212.png)


